molecular formula C15H13FO3 B2595409 3-[(Benzyloxy)methyl]-4-fluorobenzoic acid CAS No. 1272799-94-6

3-[(Benzyloxy)methyl]-4-fluorobenzoic acid

Cat. No.: B2595409
CAS No.: 1272799-94-6
M. Wt: 260.264
InChI Key: LRNIVEZBECJXEC-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methyl]-4-fluorobenzoic acid is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid, where the benzyloxy group is attached to the methyl group at the third position and a fluorine atom is attached to the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)methyl]-4-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid or boronate ester reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions typically involve the use of a solvent such as toluene or dimethylformamide, and the reaction is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)methyl]-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

3-[(Benzyloxy)methyl]-4-fluorobenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)methyl]-4-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorine atom can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Benzyloxy)methyl]-4-chlorobenzoic acid
  • 3-[(Benzyloxy)methyl]-4-bromobenzoic acid
  • 3-[(Benzyloxy)methyl]-4-iodobenzoic acid

Uniqueness

3-[(Benzyloxy)methyl]-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound compared to its halogenated analogs .

Properties

IUPAC Name

4-fluoro-3-(phenylmethoxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c16-14-7-6-12(15(17)18)8-13(14)10-19-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNIVEZBECJXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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